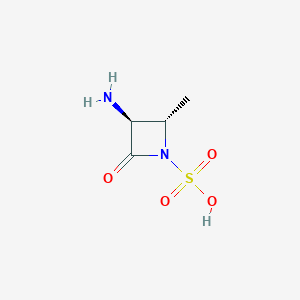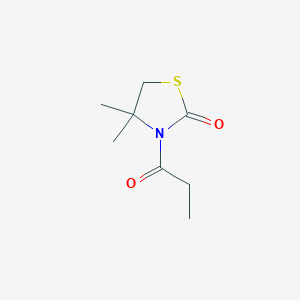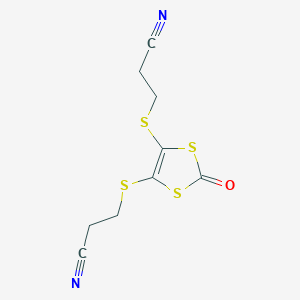![molecular formula C7H8N2 B118772 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 147739-88-6](/img/structure/B118772.png)
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Overview
Description
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound with the molecular formula C7H8N2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and neurotransmission .
Mode of Action
This compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . This means it binds to a site on the receptor that is distinct from the primary (orthosteric) site where acetylcholine binds. This allosteric binding can influence the receptor’s response to acetylcholine, potentially enhancing or inhibiting its activity .
Biochemical Pathways
This receptor is involved in various neurological and psychiatric disorders , suggesting that modulation of its activity could have broad effects on neural signaling pathways.
Result of Action
The molecular and cellular effects of this compound’s action would be primarily related to its modulation of the M4 muscarinic acetylcholine receptor. By acting as an allosteric modulator, it could alter the receptor’s response to acetylcholine, thereby influencing cellular processes regulated by this receptor .
Biochemical Analysis
Biochemical Properties
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has been identified as a potent inhibitor of necroptosis, a form of programmed cell death . It exhibits inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in the necroptosis pathway .
Cellular Effects
In cellular assays, this compound has demonstrated potent anti-necroptotic activity . By inhibiting RIPK1, it can effectively mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding interaction inhibits the activity of RIPK1, thereby preventing the progression of necroptosis .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Its potent inhibitory activity against RIPK1 suggests potential therapeutic applications at appropriate dosages .
Metabolic Pathways
Its interaction with RIPK1 suggests involvement in pathways related to necroptosis .
Transport and Distribution
Its interaction with RIPK1 suggests potential localization within cells where this enzyme is active .
Subcellular Localization
Its inhibitory activity against RIPK1 suggests potential localization to areas of the cell where this enzyme is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile . Another method includes the cyclization of pyridine derivatives using borohydride and calcium chloride as reducing agents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including multi-step reactions and purification processes to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce various hydrogenated forms .
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
- 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-5-one
Uniqueness
This compound is unique due to its specific structure and ability to act as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This property distinguishes it from other similar compounds, which may not exhibit the same level of biological activity or specificity .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-6-4-8-5-7(6)9-3-1/h1-3,8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMNQXLXIIXDDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364031 | |
| Record name | 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147739-88-6 | |
| Record name | 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethanone, 1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)-(9CI)](/img/structure/B118709.png)







